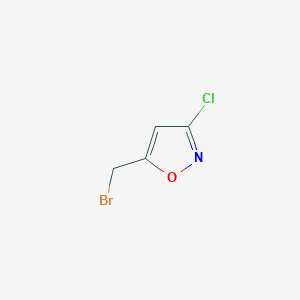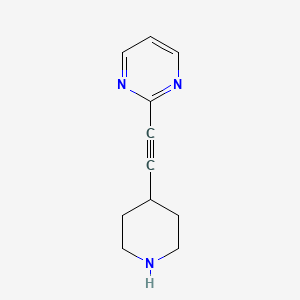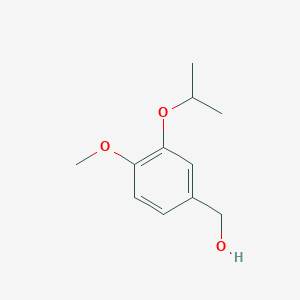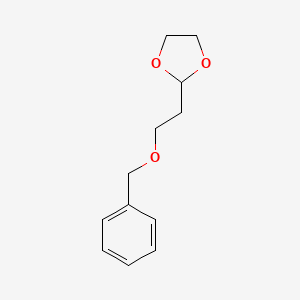
2-(2-(Benzyloxy)ethyl)-1,3-dioxolane
描述
2-(2-(Benzyloxy)ethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane typically involves the reaction of a benzyloxyethyl derivative with a dioxolane precursor. One common method is the reaction of 2-benzyloxyethanol with 1,3-dioxolane in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(2-(Benzyloxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxyethyl group to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 2-Benzyloxyethanol.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
科学研究应用
2-(2-(Benzyloxy)ethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds, facilitating the synthesis of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring forms a stable acetal linkage with carbonyl groups, preventing unwanted reactions during synthetic processes. This stability is crucial for the selective protection and deprotection of functional groups in complex organic synthesis.
相似化合物的比较
Similar Compounds
2-Benzyloxyethyl chloroformate: Used as a reagent in organic synthesis.
2-Benzyloxy-1-methylpyridinium triflate: A reagent for the synthesis of benzyl ethers and esters.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: An antifungal compound with structural similarities.
Uniqueness
2-(2-(Benzyloxy)ethyl)-1,3-dioxolane is unique due to its dual functionality as a protecting group and its ability to undergo various chemical transformations. This versatility makes it a valuable tool in organic synthesis, particularly in the preparation of complex molecules.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
2-(2-phenylmethoxyethyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H16O3/c1-2-4-11(5-3-1)10-13-7-6-12-14-8-9-15-12/h1-5,12H,6-10H2 |
InChI 键 |
CTLJXJBNAWKXJN-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)CCOCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
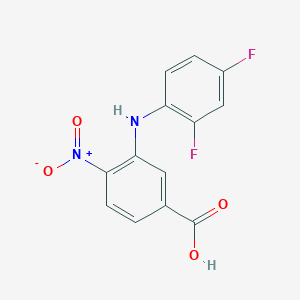
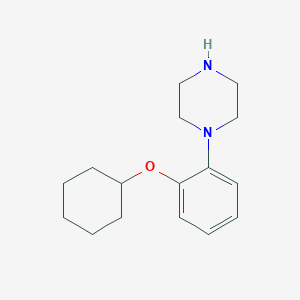
![Carbamic acid,[3-amino-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8512162.png)

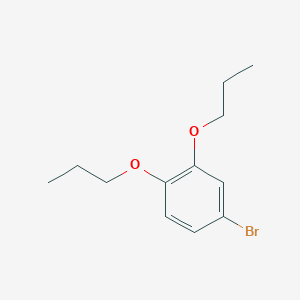
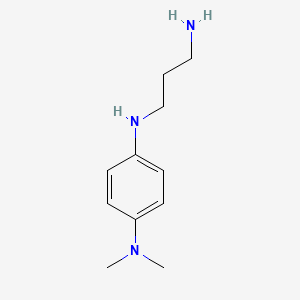

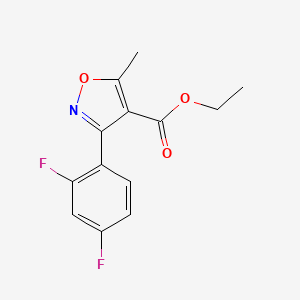
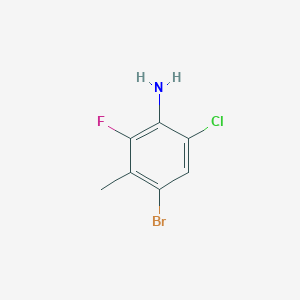
![Ethyl imidazo[5,1-b]thiazole-3-carboxylate](/img/structure/B8512223.png)
![Ethyl N-{[(3-iodophenyl)amino]carbonyl}glycinate](/img/structure/B8512228.png)
